BI-4020

Description

Properties

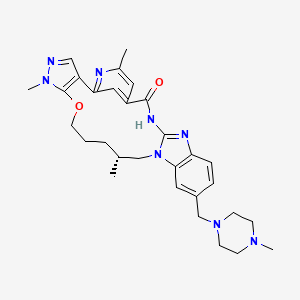

Molecular Formula |

C30H38N8O2 |

|---|---|

Molecular Weight |

542.7 g/mol |

IUPAC Name |

(11R)-5,11,26-trimethyl-16-[(4-methylpiperazin-1-yl)methyl]-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one |

InChI |

InChI=1S/C30H38N8O2/c1-20-6-5-13-40-29-24(17-31-36(29)4)26-16-23(14-21(2)32-26)28(39)34-30-33-25-8-7-22(15-27(25)38(30)18-20)19-37-11-9-35(3)10-12-37/h7-8,14-17,20H,5-6,9-13,18-19H2,1-4H3,(H,33,34,39)/t20-/m1/s1 |

InChI Key |

AIQBYZOTCIQTGW-HXUWFJFHSA-N |

Isomeric SMILES |

C[C@@H]1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |

Canonical SMILES |

CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)CN6CCN(CC6)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BI-4020; BI 4020; BI4020; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of BI-4020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4020 is a fourth-generation, orally active, non-covalent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has demonstrated significant potency against clinically relevant EGFR mutations that confer resistance to previous generations of EGFR inhibitors in non-small cell lung cancer (NSCLC), particularly the T790M and C797S mutations. Developed by Boehringer Ingelheim, this macrocyclic compound shows high selectivity for mutant forms of EGFR while sparing the wild-type (wt) version, suggesting a potentially wider therapeutic window. This guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective Inhibition of Mutant EGFR

This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. Its macrocyclic structure contributes to its high potency and selectivity by constraining the molecule into a conformation that fits optimally into the ATP-binding pocket of mutant EGFR. This rigidification is a key aspect of its design.

The selectivity of this compound for EGFR variants containing the T790M "gatekeeper" mutation is achieved through favorable hydrophobic interactions with the methionine residue at this position. Furthermore, this compound forms additional hydrogen bonds with conserved residues such as K745 and T845 in the kinase domain, which enhances its binding affinity and potency in a reversible manner. This potent and selective inhibition of mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Quantitative Analysis of this compound Potency

The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) against different EGFR variants and cell lines.

Table 1: Biochemical Potency of this compound Against EGFR Variants

| EGFR Variant | IC50 (nM) |

| L858R | >1000 |

| L858R/T790M | 0.01 |

| L858R/T790M/C797S | 0.01 |

| del19/T790M | 1 |

| del19/T790M/C797S | 0.2 |

Data compiled from multiple sources.

Table 2: Anti-proliferative Activity of this compound in EGFR-Mutant Cell Lines

| Cell Line | EGFR Genotype | IC50 (nM) |

| BaF3 | EGFR del19 | 1 |

| BaF3 | EGFR wt | 190 |

| BaF3 | p-EGFR del19/T790M/C797S | 0.6 |

| BaF3 | EGFR del19/T790M/C797S | 0.2 |

| A431 | EGFR wt | 200 |

Data compiled from multiple sources.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been demonstrated in a human NSCLC xenograft model using PC-9 cells engineered to express the EGFR del19/T790M/C797S triple mutation.

Table 3: Efficacy of this compound in a PC-9 Triple Mutant NSCLC Xenograft Model

| Treatment Group | Dose | Duration | Tumor Growth Inhibition (TGI) | Outcome |

| This compound | 10 mg/kg | 19 days | 121% | Strong tumor regression |

| Osimertinib | 25 mg/kg | 19 days | 6% | No effect on tumor growth |

Data from a study on PC-9del19 T790M C797S xeno-transplants.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

EGFR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

-

Reagent Preparation : Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT). Prepare solutions of recombinant EGFR kinase (wild-type or mutant), ATP, and a biotinylated substrate peptide.

-

Compound Dilution : Serially dilute this compound in DMSO to create a range of concentrations.

-

Kinase Reaction : In a 384-well plate, add the EGFR enzyme and the test compound (this compound) or DMSO (vehicle control). Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction : Start the kinase reaction by adding a mixture of ATP and the substrate peptide. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Detection : Stop the reaction and detect the level of substrate phosphorylation using an HTRF detection kit, which typically includes a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

Data Analysis : Read the plate on an HTRF-compatible reader. Calculate the ratio of the two emission wavelengths and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an EGFR Kinase Assay.

Ba/F3 Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival and can be engineered to be dependent on the activity of a specific kinase.

-

Cell Culture : Culture Ba/F3 cells stably expressing the EGFR variant of interest in RPMI-1640 medium supplemented with 10% FBS. For these engineered cells, IL-3 is omitted from the medium, making their proliferation dependent on EGFR signaling.

-

Cell Seeding : Plate the cells in 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

Compound Treatment : Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubation : Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis : Measure luminescence using a plate reader. Determine the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Caption: Workflow for a Ba/F3 Cell Proliferation Assay.

PC-9 Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of a compound in mice bearing tumors derived from a human cancer cell line.

-

Animal Model : Use immunodeficient mice (e.g., BALB/c nude or SCID).

-

Tumor Implantation : Subcutaneously inject PC-9 cells (engineered to express the desired EGFR mutations) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = length x width² / 2) and randomize the mice into treatment and control groups.

-

Drug Administration : Administer this compound orally at the specified dose (e.g., 10 mg/kg) daily. The control group receives a vehicle solution.

-

Efficacy Evaluation : Measure tumor volumes and body weights regularly (e.g., twice weekly) for the duration of the study (e.g., 19-21 days).

-

Data Analysis : At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage. Euthanize the mice and excise the tumors for further analysis if required.

Caption: Workflow for a PC-9 Xenograft Model Study.

Conclusion

This compound is a potent and selective fourth-generation EGFR tyrosine kinase inhibitor with a clear mechanism of action against NSCLC-associated EGFR mutations, including the challenging T790M and C797S resistance mutations. Its macrocyclic structure confers a distinct binding mode that leads to high potency and selectivity. Preclinical data from biochemical, cellular, and in vivo studies strongly support its potential as a therapeutic agent for patients with advanced, resistant NSCLC. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors.

BI-4020: A Fourth-Generation EGFR Inhibitor for Overcoming Drug Resistance in NSCLC

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of BI-4020, a fourth-generation, orally active, and non-covalent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has demonstrated significant promise in preclinical studies for the treatment of non-small cell lung cancer (NSCLC) harboring resistance mutations to previous generations of EGFR inhibitors, particularly the challenging EGFR del19/T790M/C797S triple mutation.[1][2] This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with the evaluation of this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC

EGFR mutations are key oncogenic drivers in a significant subset of NSCLC patients. While first, second, and third-generation EGFR TKIs have shown clinical benefit, the emergence of acquired resistance mutations, such as T790M and subsequently C797S, limits their long-term efficacy.[3][4] The C797S mutation, in particular, confers resistance to third-generation covalent inhibitors like osimertinib by preventing the formation of a covalent bond at the active site.[3] This has created a critical need for fourth-generation EGFR inhibitors that can effectively target these resistant triple-mutant EGFR variants.[3][4]

This compound emerges as a promising candidate in this landscape. Its non-covalent, reversible binding mode and macrocyclic structure enable it to potently inhibit the triple-mutant EGFR while maintaining a favorable selectivity profile over wild-type (WT) EGFR.[2][5][6]

Mechanism of Action

This compound is a macrocyclic ATP-competitive inhibitor that binds reversibly to the kinase domain of EGFR.[6] Its unique structure allows for potent inhibition of various EGFR mutants, including those with the C797S resistance mutation.[1][2] The macrocyclic nature of this compound is thought to contribute to its high potency and selectivity by constraining the molecule in a bioactive conformation.[2][5]

Structural analyses have revealed that this compound's selectivity is likely due to its interactions with the hinge region of the kinase domain and the T790M mutation, similar to osimertinib.[5][7] Furthermore, its potency is enhanced by the formation of additional hydrogen bonds with conserved residues K745 and T845 in both the active and inactive conformations of the kinase domain.[5][7]

Preclinical Efficacy

In Vitro Potency

This compound has demonstrated potent inhibitory activity against various clinically relevant EGFR mutations in biochemical and cellular assays. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values.

| EGFR Mutant | Assay Type | This compound IC50 (nM) | Reference |

| EGFR del19/T790M/C797S | Ba/F3 Cell Proliferation | 0.2 | [1] |

| EGFR L858R/T790M/C797S | Biochemical | ~0.01 | [6] |

| EGFR del19/T790M | Ba/F3 Cell Proliferation | 1 | [1] |

| EGFR L858R/T790M | Biochemical | ~0.01 | [6] |

| EGFR del19 | Ba/F3 Cell Proliferation | 1 | [1] |

| EGFR wt | Ba/F3 Cell Proliferation | 190 | [1] |

| EGFR wt | A431 Cell Proliferation | 200 | [1] |

In Vivo Efficacy

In a preclinical xenograft model using human PC-9 cells harboring the EGFR del19/T790M/C797S triple mutation, orally administered this compound at a dose of 10 mg/kg daily induced significant tumor regression.[2][8] This demonstrates the potential of this compound to overcome resistance to third-generation EGFR inhibitors in a clinically relevant in vivo setting. In this study, this compound treatment led to a tumor growth inhibition (TGI) of 121%, while osimertinib showed minimal effect.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the direct inhibitory activity of this compound on the enzymatic function of purified EGFR kinase domains.

Principle: The HTRF KinEASE assay measures the phosphorylation of a biotinylated substrate peptide by the EGFR kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the donor (europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal that is proportional to the kinase activity.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, recombinant EGFR kinase (wild-type and mutant forms), biotinylated substrate peptide, ATP, and this compound at various concentrations.

-

Kinase Reaction: In a 384-well plate, combine the EGFR enzyme, this compound (or vehicle control), and the substrate peptide.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the phosphorylated product by adding a solution containing the europium cryptate-labeled antibody and streptavidin-XL665.

-

Measurement: After another incubation period, measure the HTRF signal using a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 5. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of BI-4020: A Fourth-Generation EGFR Inhibitor

Introduction

In the landscape of non-small cell lung cancer (NSCLC) treatment, the efficacy of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) has been a significant advancement. However, the emergence of resistance mutations, particularly the T790M and subsequent C797S mutations, poses a critical challenge, rendering existing generations of TKIs ineffective[1][2]. BI-4020 is a novel, fourth-generation, non-covalent, macrocyclic TKI developed to address this therapeutic gap. It demonstrates potent and selective inhibition of EGFR variants harboring activating mutations (del19, L858R) and the key resistance mutations T790M and C797S, while notably sparing wild-type (wt) EGFR[1][2][3]. This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery Strategy: "Start Selective and Rigidify"

The discovery of this compound was guided by a strategic approach termed "Start Selective and Rigidify"[1][2]. The process began with the identification of a highly selective but moderately potent benzimidazole compound by screening a corporate library of kinase inhibitors[2]. This lead compound served as the foundation for a structure-based drug design campaign. The key innovation was the complete rigidification of the molecule through macrocyclization[1][2]. This strategy aimed to reduce the entropic penalty associated with ligand binding, thereby enhancing potency[4]. The resulting macrocyclic structure of this compound locks the molecule into a conformation optimal for binding to the ATP pocket of mutant EGFR, contributing to its high potency and selectivity[4][5].

Caption: Logical workflow of the this compound discovery strategy.

Mechanism of Action and Structural Basis for Selectivity

This compound functions as a reversible, ATP-competitive inhibitor of the EGFR kinase domain[5]. Its efficacy against the C797S mutant stems from its non-covalent binding mechanism, which does not rely on the cysteine residue that third-generation inhibitors like osimertinib target for covalent bonding[2].

Structural analyses through X-ray crystallography reveal that this compound's selectivity is achieved through specific interactions within the kinase domain.[4][6] Akin to osimertinib, it forms productive interactions with the gatekeeper methionine residue in T790M-containing variants[4][5]. The constrained macrocycle geometry allows for additional hydrogen bonds with conserved residues K745 and T854, enhancing its potency regardless of whether the kinase is in an active or inactive conformation[5][6][7]. These multiple, strong intermolecular hydrogen bonds, afforded by the rigid macrocyclic structure, are a key feature of potent fourth-generation EGFR inhibitors[5].

Caption: this compound inhibits the mutated EGFR signaling pathway.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in a key macrocyclization reaction. A representative synthetic scheme is outlined below, based on published methodologies[2]. The process involves the initial synthesis of separate molecular fragments which are then coupled, followed by a final ring-closing step to form the characteristic macrocycle.

Caption: High-level workflow for the chemical synthesis of this compound.

A detailed, step-by-step protocol for the synthesis is provided in the Supporting Information of the primary discovery paper by Engelhardt et al. in the Journal of Medicinal Chemistry[1].

Quantitative Data Summary

This compound exhibits potent inhibitory activity against clinically relevant EGFR mutations while maintaining a significant margin of safety over wild-type EGFR.

Table 1: In Vitro Potency of this compound in BaF3 Cell Lines

| Cell Line / Target | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| BaF3 (EGFR del19/T790M/C797S) | 0.2 | [3][8][9] |

| p-EGFR (del19/T790M/C797S) | 0.6 | [3][10] |

| BaF3 (EGFR del19/T790M) | 1.0 | [8][9] |

| BaF3 (EGFR del19) | 1.0 | [8][9] |

| BaF3 (EGFR wt) | 190 |[8][9] |

Table 2: In Vivo Efficacy of this compound

| Model | Drug & Dose | Outcome | Reference(s) |

|---|---|---|---|

| PC-9 (EGFR del19/T790M/C797S) Xenograft | This compound (10 mg/kg, daily) | Tumor Growth Inhibition (TGI): 121% (strong regressions) | [7][10] |

| PC-9 (EGFR del19/T790M/C797S) Xenograft | Osimertinib (25 mg/kg, daily) | TGI: 6% (no effect) |[7][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Proliferation Assays

-

Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (IC₅₀).

-

Methodology:

-

BaF3 cells engineered to express various EGFR mutations are seeded into 96-well plates.[3]

-

Cells are incubated overnight to allow for attachment.

-

A dilution series of this compound (typically in DMSO) is added to the wells.

-

The cells are treated for a period of 72 hours (approximately 3 days).[3][11]

-

Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[11]

-

Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to calculate IC₅₀ values.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Human NSCLC cells, such as PC-9 engineered to express the EGFR del19/T790M/C797S triple mutation, are implanted subcutaneously into immunocompromised mice (e.g., NMRI mice).[2][3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³).[10]

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered, typically by oral gavage, at a specified dose (e.g., 10 mg/kg) and schedule (e.g., daily for 19 days).[7][10] A vehicle control group and a comparator arm (e.g., osimertinib) are included.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated to quantify the efficacy of the treatment compared to the vehicle control.

-

Kinase Selectivity Profiling

-

Objective: To assess the selectivity of this compound against a broad panel of kinases, ensuring it primarily targets EGFR.

-

Methodology:

-

The inhibitory activity of this compound is tested against a large panel of purified kinases (e.g., 200-400 kinases) representing the human kinome.[2]

-

Commercial services like the SelectScreen Kinase Profiling Service (Thermo Fisher) are often utilized.[3]

-

Assays are typically run at a fixed concentration of ATP, and the ability of this compound to inhibit the kinase's phosphotransferase activity is measured.

-

Results are often reported as the percentage of inhibition at a specific concentration (e.g., 1 µM), allowing for a broad view of the compound's selectivity profile.

-

Conclusion

This compound represents a significant achievement in the rational design of targeted cancer therapies. Its discovery through a "Start Selective and Rigidify" strategy has yielded a potent, orally active, and highly selective macrocyclic inhibitor capable of overcoming the most challenging EGFR resistance mutations seen in the clinic. The preclinical data, demonstrating nanomolar potency against triple-mutant EGFR and significant tumor regression in xenograft models, establishes this compound as a promising next-generation therapeutic agent for patients with NSCLC who have exhausted other TKI options. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | EGFR | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. aacrjournals.org [aacrjournals.org]

Preclinical Profile of BI-4020: A Fourth-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer with Resistance Mutations

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on BI-4020, a novel, orally active, non-covalent, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has demonstrated significant potential in overcoming resistance to third-generation EGFR TKIs in non-small cell lung cancer (NSCLC), particularly in tumors harboring the C797S mutation. This document details the mechanism of action, in vitro potency, in vivo efficacy, and the experimental methodologies employed in the preclinical evaluation of this compound.

Introduction: Addressing Unmet Needs in EGFR-Mutant NSCLC

EGFR mutations are key drivers in a significant subset of NSCLC. While first and second-generation EGFR TKIs have shown efficacy, resistance mechanisms, such as the T790M mutation, inevitably develop. The third-generation TKI, osimertinib, effectively targets the T790M mutation but is rendered ineffective by the subsequent acquisition of the C797S mutation. This compound has been developed to address this critical unmet medical need by potently inhibiting EGFR with activating mutations, including the double mutant (e.g., del19/T790M) and the triple mutant (e.g., del19/T790M/C797S), while sparing wild-type (WT) EGFR.[1]

Mechanism of Action and Signaling Pathway

This compound is a macrocyclic ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR kinase domain.[2][3] Its unique structure allows for potent and selective inhibition of mutant EGFR, including the C797S variant, through a reversible binding mechanism.[3][4] Structural analyses have revealed that this compound's selectivity is likely due to its interactions with the kinase domain hinge region and the T790M residue, similar to osimertinib. Furthermore, its macrocyclic geometry and additional hydrogen bonds with conserved residues like K745 and T854 contribute to its high potency.[3][4]

The diagram below illustrates the EGFR signaling pathway and the role of this compound in inhibiting the constitutively active mutant receptors.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Reference |

| Ba/F3 | EGFRdel19/T790M/C797S | 0.2 | ~800 | [1][2] |

| Ba/F3 | EGFRL858R/T790M/C797S | 2.1 | >1000 | [2] |

| Ba/F3 | EGFRdel19/T790M | 1 | - | |

| Ba/F3 | EGFRdel19 | 1 | - | |

| Ba/F3 | EGFRwt | 190 | - | [1][2] |

| A431 | EGFRwt | 200 | - | [2] |

IC₅₀ values represent the concentration of the drug that inhibits 50% of cell proliferation.

Table 2: In Vivo Efficacy of this compound in a PC-9 Xenograft Model

| Animal Model | Tumor Model | Treatment | Dose | Duration | Tumor Growth Inhibition (TGI) | P-value | Reference |

| Mouse | PC-9 EGFRdel19/T790M/C797S Xenograft | This compound | 10 mg/kg (daily) | 19 days | 121% | 0.0005 | [2] |

| Mouse | PC-9 EGFRdel19/T790M/C797S Xenograft | Osimertinib | 25 mg/kg (daily) | 19 days | 6% | >0.05 | [2] |

TGI of >100% indicates tumor regression.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. This section outlines the protocols for key experiments conducted in the evaluation of this compound.

In Vitro Cell Proliferation Assay

This protocol describes the determination of the anti-proliferative activity of this compound against various EGFR-mutant and wild-type cell lines.

Cell Lines and Culture:

-

Ba/F3 cells engineered to express different EGFR mutations (del19, del19/T790M, del19/T790M/C797S, L858R/T790M/C797S, and WT).

-

PC-9 human NSCLC cell line with EGFR del19/T790M/C797S mutation.[1]

-

A431 human epidermoid carcinoma cell line with WT EGFR.

-

Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Assay Protocol:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

After 24 hours of incubation, cells are treated with serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).

-

The plates are incubated for 72 hours.

-

Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

IC₅₀ values are calculated using a non-linear regression model.

In Vivo Xenograft Study

This protocol outlines the in vivo efficacy evaluation of this compound in a mouse xenograft model of NSCLC.

Animal Model:

-

Female athymic nude mice (6-8 weeks old).

Tumor Implantation:

-

PC-9 cells with the EGFR del19/T790M/C797S mutation are harvested and resuspended in a mixture of media and Matrigel.

-

Approximately 5 x 10⁶ cells are subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Drug Administration and Monitoring:

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally once daily at a dose of 10 mg/kg.[2] The control group receives a vehicle solution.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

-

Animal body weight and general health are monitored throughout the study.

-

The study is continued for a predefined period (e.g., 19 days) or until tumors in the control group reach a specific size.[2]

Endpoint Analysis:

-

Tumor growth inhibition (TGI) is calculated at the end of the study.

-

Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the preclinical evaluation of this compound and the logical relationship of its development.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective fourth-generation EGFR TKI. It demonstrates significant activity against NSCLC models harboring EGFR mutations that confer resistance to currently available therapies, most notably the C797S mutation. The in vitro and in vivo studies have shown promising efficacy, with a clear mechanism of action. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with advanced EGFR-mutant NSCLC who have developed resistance to third-generation TKIs.

References

- 1. Human EGFR-Del19/T790M/C797S Stable Cell Line - PC-9 (CSC-RO0456) - Creative Biogene [creative-biogene.com]

- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structural Analysis of the Macrocyclic Inhibitor this compound Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-4020: A Technical Guide to a Fourth-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4020 is a potent, orally bioavailable, and reversible fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant activity against EGFR mutations that confer resistance to previous generations of TKIs, most notably the T790M and C797S mutations. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a macrocyclic compound with a complex chemical structure that contributes to its high potency and selectivity.

| Property | Value | Source |

| IUPAC Name | (R,E)-11,26,7-trimethyl-56-((4-methylpiperazin-1-yl)methyl)-52,53-dihydro-11H,51H-11-oxa-4-aza-5(2,1)-benzo[d]imidazola-2(2,4)-pyridina-1(4,5)-pyrazolacycloundecaphan-3-one | [1] |

| Chemical Formula | C30H38N8O2 | [1] |

| Molecular Weight | 542.69 g/mol | [1] |

| SMILES String | O=C(C1=CC(C)=NC(C2=C(OCCC--INVALID-LINK--C3)N(C)N=C2)=C1)/N=C(N4)/N3C5=C4C=CC(CN6CCN(C)CC6)=C5 | [2] |

| Solubility | DMSO: 250 mg/mL (460.68 mM) | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. Its macrocyclic structure allows it to bind with high affinity to the ATP-binding pocket, even in the presence of resistance mutations like T790M and C797S.[3] By blocking the kinase activity of EGFR, this compound inhibits the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][5][6]

Caption: EGFR signaling pathway and the inhibitory action of this compound.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against various EGFR mutations in both biochemical and cellular assays.

Kinase Inhibition Assay

The inhibitory activity of this compound against different EGFR variants was determined using a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE assay.[2]

| EGFR Mutant | This compound IC50 (nM) |

| del19/T790M/C797S | 0.2 |

| del19/T790M | 1 |

| del19 | 1 |

| Wild-Type (WT) | 190 |

Source:[2]

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed in Ba/F3 cells engineered to express various EGFR mutations.

| Ba/F3 Cell Line (EGFR Mutant) | This compound IC50 (nM) |

| del19/T790M/C797S | 0.2 |

Source:[7]

In Vivo Efficacy

The anti-tumor efficacy of this compound has been evaluated in mouse xenograft models.

PC-9 Xenograft Model

In a xenograft model using human PC-9 non-small cell lung cancer (NSCLC) cells, which harbor an EGFR del19/T790M/C797S triple mutation, this compound induced significant tumor regression.[7]

| Treatment | Dose | Outcome |

| This compound | 10 mg/kg | 121% Tumor Growth Inhibition (TGI) |

| Osimertinib | 25 mg/kg | 6% TGI |

Source:[7]

Experimental Protocols

Kinase Inhibition Assay (HTRF)

A detailed protocol for the HTRF KinEASE tyrosine kinase assay is provided below.

Caption: Workflow for the HTRF Kinase Inhibition Assay.

Materials:

-

HTRF KinEASE tyrosine kinase assay kit (Cisbio)

-

This compound (10 mM stock in DMSO)

-

Purified EGFR kinase domains (WT and mutants)

-

ATP

-

384-well plates

-

Multidrop Combi dispenser

-

PHERAstar microplate reader

Procedure:

-

This compound is dispensed into 384-well plates and normalized to a final DMSO concentration of 1%.

-

Assay buffer containing the purified EGFR kinase domain is added to the wells and incubated with the inhibitor for 30 minutes at room temperature. The final enzyme concentration varies depending on the EGFR variant (e.g., 5 nM for WT, 0.02 nM for L858R/T790M).[2]

-

The kinase reaction is initiated by the addition of 100 µM ATP and proceeds for 30 minutes at room temperature.

-

The reaction is quenched using the detection reagent from the KinEASE assay kit.

-

The HTRF signal is measured at 665 nm and 620 nm using a microplate reader.

-

Data are processed and fitted to a three-parameter dose-response model to determine IC50 values.[2]

Cell Proliferation Assay

Cell Lines:

-

Ba/F3 cells engineered to express various EGFR mutants. These cells are dependent on the expressed EGFR mutant for their proliferation and survival.[8]

General Protocol:

-

Cells are seeded in 96-well plates at an appropriate density.

-

Cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a suitable method such as the MTT or CellTiter-Glo assay.[8]

-

The percentage of cell proliferation inhibition is calculated relative to untreated control cells.

-

IC50 values are determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Xenograft Tumor Model

Animal Model:

-

Immunocompromised mice (e.g., NMRI nude mice).

General Protocol:

-

Human NSCLC cells harboring the desired EGFR mutation (e.g., PC-9 with del19/T790M/C797S) are implanted subcutaneously into the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 10 mg/kg daily).[7]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumor growth inhibition (TGI) is calculated.

Conclusion

This compound is a promising fourth-generation EGFR inhibitor with potent activity against clinically relevant resistance mutations. Its macrocyclic structure confers high affinity and selectivity, leading to significant anti-tumor efficacy in preclinical models. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies for EGFR-mutant NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Non-Covalent Binding of BI-4020 to EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-covalent binding mechanism of BI-4020, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed to overcome resistance to previous generations of EGFR inhibitors, this compound exhibits potent and selective activity against various EGFR mutations, including the challenging T790M and C797S resistance mutations. This document details the molecular interactions, quantitative binding affinities, and the experimental methodologies used to characterize this promising therapeutic agent.

Core Concepts of this compound Binding

This compound is a macrocyclic, ATP-competitive inhibitor that binds reversibly to the kinase domain of EGFR. Its unique chemical structure, featuring a rigid macrocycle, contributes to its high potency and selectivity for mutant forms of EGFR over the wild-type (WT) receptor. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Structural analyses have revealed that this compound's selectivity is, in part, due to its interactions with the hinge region of the kinase domain and the T790M "gatekeeper" mutation. The macrocyclic nature of this compound constrains its conformation, promoting a rigid binding mode that facilitates multiple strong intermolecular hydrogen bonds with key residues in the EGFR active site, including the conserved K745 and T845 residues in both active and inactive conformations. This is a key differentiator from earlier generation inhibitors and contributes to its efficacy against the C797S mutation, which confers resistance to covalent inhibitors like osimertinib.

Quantitative Analysis of this compound Binding and Activity

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative overview of its activity against different EGFR variants.

| EGFR Variant | IC50 (nM) - Biochemical Assay | Notes |

| EGFR del19/T790M/C797S | 0.2 | Data from BaF3 cell lines.[1] |

| EGFR del19/T790M | 1 | Data from BaF3 cell lines.[1] |

| EGFR del19 | 1 | Data from BaF3 cell lines.[1] |

| EGFR wt | 190 | Data from BaF3 cell lines.[1] |

| Assay Type | IC50 (nM) | Target/Cell Line |

| p-EGFR Inhibition | 0.6 | p-EGFR del19 T790M C797S.[1] |

Structural Basis of Interaction

X-ray crystallography studies have provided atomic-level insights into the binding of this compound to EGFR. The co-crystal structures of this compound in complex with both wild-type EGFR and the T790M/V948R mutant have been determined, revealing the precise molecular interactions that govern its binding affinity and selectivity.

Key interactions include:

-

Hinge Region Binding: The amide carbonyl and benzimidazolidine moieties of this compound interact with the kinase hinge region.[2]

-

Hydrogen Bonding: The constrained macrocycle geometry facilitates additional hydrogen bonds with conserved residues K745 and T845 in both the active and inactive conformations of the kinase.[3][4][5][6]

-

Interaction with T790M: this compound establishes productive interactions with the methionine at position 790, which are less favorable with the threonine residue present in the wild-type EGFR, contributing to its selectivity.[5]

The following diagram illustrates the key interactions of this compound within the EGFR ATP binding pocket.

EGFR Signaling and Inhibition by this compound

The binding of this compound to the ATP pocket of EGFR inhibits its kinase activity, thereby blocking the downstream signaling pathways that drive tumor cell proliferation and survival. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the non-covalent binding of this compound to EGFR.

Biochemical Kinase Activity Assay (ADP-Glo™ Assay)

This assay measures the kinase activity of purified EGFR enzymes by quantifying the amount of ADP produced during the phosphorylation reaction.

Workflow:

Protocol:

-

Reaction Setup: In a 96-well plate, combine the EGFR kinase enzyme, the substrate (e.g., Poly (Glu4,Tyr1)), and varying concentrations of this compound in a reaction buffer.

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction and deplete the unconsumed ATP by adding the ADP-Glo™ Reagent.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.

-

Luminescence Detection: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Determine the IC50 values of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Workflow:

Protocol:

-

Cell Culture: Plate EGFR-dependent cancer cell lines (e.g., PC-9, H1975) in multi-well plates.

-

Inhibitor Treatment: Treat the cells with a range of this compound concentrations for a specified duration.

-

EGF Stimulation: Optionally, stimulate the cells with EGF to induce EGFR phosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR (as a loading control).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the extent of p-EGFR inhibition by this compound.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of this compound in complex with the EGFR kinase domain.

Protocol:

-

Protein Expression and Purification: Express and purify the EGFR kinase domain (wild-type or mutant).

-

Co-crystallization: Co-crystallize the purified EGFR kinase domain with this compound.

-

X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the EGFR-BI-4020 complex.

Conclusion

This compound is a potent, non-covalent inhibitor of EGFR that demonstrates significant activity against clinically relevant resistance mutations. Its macrocyclic structure and unique binding mode, characterized by strong, reversible interactions with the EGFR kinase domain, underpin its promising preclinical profile. The experimental methodologies outlined in this guide are essential for the continued investigation and development of next-generation EGFR inhibitors.

References

- 1. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. promega.com [promega.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Kinome Selectivity Profile of BI-4020: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinome selectivity profile of BI-4020, a fourth-generation, non-covalent, macrocyclic tyrosine kinase inhibitor (TKI). This compound is notable for its high potency and selectivity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly those harboring resistance mutations to previous generations of TKIs, while sparing wild-type (WT) EGFR.[1] This document details the quantitative inhibitory activity of this compound, the experimental methodologies used for its characterization, and its place within the EGFR signaling pathway.

Quantitative Kinase Inhibition Data

The selectivity of this compound has been primarily characterized against a panel of EGFR mutants, demonstrating its efficacy in overcoming common resistance mechanisms in non-small cell lung cancer (NSCLC).

Table 1: this compound IC50 Values against EGFR Mutants

| Kinase Target | IC50 (nM) | Reference |

| EGFR del19/T790M/C797S | 0.2 | [2] |

| EGFR del19/T790M | 1 | [2] |

| EGFR del19 | 1 | [2] |

| EGFR L858R/T790M | 0.01 | [3] |

| EGFR L858R/T790M/C797S | 0.01 | [3] |

| Wild-Type EGFR | 190 | [2] |

Table 2: Comparative Cellular IC50 Values of this compound and Precursor Compounds

| Compound | EGFR del19/T790M/C797S IC50 (nM) | Wild-Type EGFR IC50 (nM) | Selectivity Ratio (WT/mutant) | Reference |

| Precursor 7 | 6 | - | - | [4] |

| Precursor 8 | 5 | >2300 | 460 | [4] |

| This compound | 0.2 | 190 | 950 | [2][5] |

Note: The Engelhardt et al. (2019) publication mentions that this compound's selectivity was confirmed against a larger panel of kinases, building on initial screens of precursor compounds against 238 kinases where only 5% were inhibited above 70%.[4] This indicates a high degree of kinome selectivity, a key feature of this next-generation inhibitor.

Experimental Protocols

The characterization of this compound's inhibitory activity involves several key biochemical and cellular assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a primary method for determining the in vitro inhibitory potency (IC50) of compounds against purified kinases.

Principle: The HTRF KinEASE™ assay is a fluorescence resonance energy transfer (FRET)-based method. It measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a streptavidin-XL665 conjugate and a phosphospecific antibody labeled with Europium cryptate (Eu3+). When the substrate is phosphorylated, the two fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor (Eu3+). The resulting emission from the acceptor (XL665) is proportional to the kinase activity.

Detailed Protocol:

-

Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient.

-

Reaction Mixture Preparation: A reaction buffer containing the purified EGFR kinase (specific mutant or wild-type) and a biotinylated substrate peptide is prepared.

-

Incubation: The kinase and substrate mixture is incubated with the various concentrations of this compound in a low-volume 384-well plate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at room temperature.

-

Detection: The reaction is stopped, and the detection reagents (streptavidin-XL665 and Eu3+-labeled anti-phospho antibody) are added.

-

Signal Measurement: After an incubation period to allow for the binding of the detection reagents, the fluorescence is read on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.

Cellular Proliferation Assays

These assays assess the ability of this compound to inhibit the growth of cancer cell lines that are dependent on specific EGFR mutations for their survival.

Principle: Cell viability is measured in the presence of varying concentrations of the inhibitor. A common method is the use of a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Detailed Protocol:

-

Cell Culture: Ba/F3 cells, a murine pro-B cell line that can be engineered to be dependent on the expression of a specific EGFR mutant for survival, are cultured under standard conditions.

-

Cell Plating: The cells are seeded into 96-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of 72 hours to allow for the compound to exert its effect on cell proliferation.

-

Viability Measurement: A cell viability reagent is added to each well, and the luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The data is normalized to untreated controls, and the IC50 values are calculated from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway in NSCLC

This compound acts by directly inhibiting the kinase activity of EGFR. In NSCLC driven by EGFR mutations, the receptor is constitutively active, leading to the downstream activation of pro-survival and proliferative signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By binding to the ATP-binding site of the mutant EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of these downstream pathways.

Experimental Workflow for Kinase Profiling

The process of determining the kinome selectivity profile of a compound like this compound involves a tiered approach, starting with primary assays against the main target and then expanding to broader panels of kinases.

References

The Pharmacokinetic Profile of BI-4020: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4020 is a fourth-generation, orally active, non-covalent, and macrocyclic tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in overcoming resistance to previous generations of epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) properties of this compound, compiling essential data for researchers and drug development professionals. The information presented herein is based on publicly available preclinical data.

Core Pharmacokinetic and DMPK Properties

This compound has been described as having "good DMPK properties," a critical attribute for an orally administered therapeutic agent.[2][3] These properties are essential for achieving adequate drug exposure at the target site to elicit a therapeutic effect while minimizing off-target toxicities. This guide delves into the specific parameters that define the ADME (absorption, distribution, metabolism, and excretion) profile of this compound.

Data Presentation: Quantitative Pharmacokinetic and DMPK Parameters

The following tables summarize the key in vivo pharmacokinetic parameters of this compound in mice and its in vitro DMPK properties.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in NMRI Mice

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Dose (mg/kg) | 1 | 10 |

| Cmax (ng/mL) | ~1500 (at initial time point) | ~400 |

| Tmax (h) | - | ~2 |

| AUC (ng·h/mL) | Estimated from graph | Estimated from graph |

| Half-life (t½) (h) | ~2-3 | ~4-5 |

| Oral Bioavailability (%) | \multicolumn{2}{c | }{Calculated from IV and PO AUC data} |

Note: The values for Cmax, Tmax, AUC, and half-life are estimated from the pharmacokinetic graphs available in the supplementary information of the primary publication. Precise values were not explicitly stated.

Table 2: In Vitro DMPK Properties of this compound

| Assay | Parameter | Result |

| Caco-2 Permeability | Apparent Permeability (Papp) | Data not publicly available; described as favorable. |

| Metabolic Stability | Intrinsic Clearance (CLint) | Data not publicly available; described as favorable. |

| Plasma Protein Binding | Fraction Unbound (fu) | Data not publicly available. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic and DMPK studies. The following sections outline the protocols for the key experiments cited.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.

Methodology:

-

Animal Model: NMRI mice.

-

Groups: Two groups of mice (n=3 per group) were used for intravenous and oral administration.

-

Dosing:

-

Intravenous (IV): A single dose of 1 mg/kg of this compound was administered.

-

Oral (PO): A single dose of 10 mg/kg of this compound was administered.

-

-

Blood Sampling: Five plasma samples were obtained per mouse at defined time points post-dosing.

-

Sample Processing: Plasma was separated from whole blood. Plasma proteins were precipitated using acetonitrile.

-

Bioanalysis: The concentrations of this compound in the plasma samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method against a calibration curve.

-

Data Analysis: The resulting plasma concentration-time data were used to generate pharmacokinetic profiles and calculate relevant parameters.[2]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.

Methodology (General Protocol):

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Assay Procedure:

-

The Caco-2 monolayer is washed with a transport buffer.

-

The test compound (this compound) is added to the apical (A) side of the monolayer to assess A-to-B (apical to basolateral) permeability, or to the basolateral (B) side to assess B-to-A (basolateral to apical) permeability.

-

Samples are taken from the receiver compartment at specified time intervals.

-

-

Analysis: The concentration of the test compound in the samples is determined by LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Metabolic Stability Assay in Liver Microsomes

Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology (General Protocol):

-

Test System: Liver microsomes from the desired species (e.g., human, mouse, rat).

-

Incubation: The test compound (this compound) is incubated with liver microsomes in the presence of a NADPH-regenerating system (cofactor for CYP450 enzymes) at 37°C.

-

Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to exert its pharmacological effect.

Methodology (General Protocol using Rapid Equilibrium Dialysis - RED):

-

Apparatus: A RED device with a semi-permeable membrane separating a plasma chamber and a buffer chamber.

-

Procedure:

-

The test compound (this compound) is added to plasma in the plasma chamber.

-

The device is incubated at 37°C to allow for equilibrium to be reached between the free drug in the plasma and the drug in the buffer chamber.

-

-

Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizations: Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by this compound

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

This compound demonstrates a promising preclinical pharmacokinetic profile, characterized by its oral activity and what has been qualitatively described as "good DMPK properties." The available in vivo data in mice suggest that this compound is orally bioavailable and achieves plasma concentrations that are relevant for its potent in vitro activity against clinically significant EGFR mutations. While specific quantitative data for its in vitro ADME properties are not yet publicly available, the overall profile supports its continued development as a next-generation EGFR inhibitor for the treatment of NSCLC. Further disclosure of detailed DMPK data will be crucial for a more complete understanding and for guiding future clinical development.

References

Structural Analysis of BI-4020 Binding to the EGFR Kinase Domain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the fourth-generation epidermal growth factor receptor (EGFR) inhibitor, BI-4020, and the EGFR kinase domain. The focus is on the molecular basis for its high potency and selectivity against drug-resistant EGFR mutations, including the challenging T790M and C797S variants that arise in non-small cell lung cancer (NSCLC).

Introduction: Overcoming Resistance in EGFR-Mutated NSCLC

Activating mutations in EGFR are key drivers in a significant portion of NSCLCs. While first and second-generation tyrosine kinase inhibitors (TKIs) were initially effective, the emergence of resistance mutations, most notably T790M and subsequently C797S, has necessitated the development of next-generation inhibitors. This compound is a potent, orally active, macrocyclic, and non-covalent inhibitor designed to address these resistance mechanisms.[1][2][3] Its unique macrocyclic structure contributes to a constrained geometry, enhancing its binding affinity and selectivity for mutant forms of EGFR.[4][5]

Biochemical Potency and Selectivity of this compound

Biochemical assays have demonstrated the exceptional potency of this compound against EGFR variants harboring resistance mutations.[6][7] Notably, it shows strong activity against the triple mutant EGFR (del19/T790M/C797S or L858R/T790M/C797S), a form resistant to third-generation covalent inhibitors like osimertinib.[2][3][8]

Table 1: Comparative IC50 Values of this compound and Other EGFR Inhibitors

| EGFR Variant | This compound IC50 (nM) | Osimertinib IC50 (nM) | Nazartinib IC50 (nM) | Gefitinib IC50 (nM) |

| L858R | >100 | 1.4 ± 0.4 | 7.6 ± 0.8 | 9.3 ± 1 |

| L858R/T790M | 0.01 | 0.20 ± 0.03 | 0.83 ± 0.2 | >100 |

| L858R/T790M/C797S | 0.01 | 22 ± 3 | 47 ± 9 | >100 |

| WT EGFR | 190 | >100 | >100 | 12 ± 6 |

| HER2 | >100 | 43 ± 8 | >100 | >100 |

Data compiled from multiple sources. Values are indicative and may vary based on specific assay conditions.[4][6]

Structural Basis of this compound Binding and Selectivity

X-ray crystallography studies have provided high-resolution insights into the binding mode of this compound with both wild-type (WT) and mutant EGFR kinase domains. These structures reveal the key interactions that underpin its potency and selectivity.

Crystallographic Data Summary

| PDB ID | EGFR Construct | Conformation | Resolution (Å) |

| 7KXZ | WT EGFR | Active | 2.4 |

| 7KY0 | EGFR (T790M/V948R) | Inactive | 3.1 |

The V948R mutation in the 7KY0 structure helps to stabilize the inactive conformation for crystallization.[9][10][11]

Key Molecular Interactions

This compound binds reversibly within the ATP-binding pocket of the EGFR kinase domain.[4][5] Its macrocyclic nature pre-organizes the molecule for optimal binding, reducing the entropic penalty upon association with the target.[4][5]

-

Hinge Region Interaction : this compound forms hydrogen bonds with the kinase hinge region, a common feature for many ATP-competitive inhibitors.[4][9]

-

Conserved Residue Hydrogen Bonding : Crucially, this compound forms additional hydrogen bonds with the conserved catalytic lysine (K745) and a threonine residue (T854 in some models, T845 in others).[4][8] These interactions are observed in both the active and inactive conformations of the kinase, contributing significantly to its high potency.[4][5]

-

Selectivity for T790M : The selectivity of this compound for the T790M mutant is attributed to favorable hydrophobic and sulfur-aromatic stacking interactions between the inhibitor and the methionine at position 790.[9][10] In contrast, the wild-type threonine at this "gatekeeper" position results in less favorable, limited hydrophobic contacts.[9][10]

Below is a diagram illustrating the binding mode of this compound within the ATP-binding pocket of the EGFR kinase domain.

Caption: this compound binding within the EGFR ATP pocket.

Experimental Protocols

The structural and biochemical characterization of this compound binding to EGFR involves several key experimental procedures.

A. EGFR Kinase Domain Expression and Purification

Recombinant EGFR kinase domain (wild-type and mutants) is typically expressed in E. coli or insect cell systems (e.g., Sf9) for structural and biochemical studies.

-

Cloning : The gene encoding the human EGFR kinase domain (e.g., residues 696-1022) is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His6-tag or GST-tag) to facilitate purification.

-

Expression : The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or transfected into insect cells). Protein expression is induced (e.g., with IPTG for E. coli or by viral infection for insect cells) and allowed to proceed at a reduced temperature (e.g., 16-20°C) to enhance protein solubility and stability.

-

Lysis : Cells are harvested and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

-

Affinity Chromatography : The soluble lysate is clarified by centrifugation and loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with an appropriate agent (e.g., imidazole).

-

Tag Cleavage and Further Purification : If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV or thrombin). The protein is further purified by ion-exchange and size-exclusion chromatography to achieve high homogeneity.

-

Quality Control : The purity and identity of the final protein product are confirmed by SDS-PAGE and mass spectrometry.

B. Biochemical Kinase Activity Assay

The inhibitory potency (IC50) of this compound is determined using in vitro kinase assays. A common method is a continuous-read fluorescence or luminescence-based assay.

-

Reagents :

-

Purified recombinant EGFR kinase (WT or mutant).

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT).

-

ATP.

-

A suitable peptide or protein substrate (e.g., a synthetic peptide with a tyrosine residue).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

-

-

Procedure :

-

The EGFR enzyme is pre-incubated with serially diluted concentrations of this compound in a 384-well plate for a defined period (e.g., 30 minutes at room temperature).

-

The kinase reaction is initiated by adding a mixture of ATP and the substrate. The ATP concentration is typically near the Km value for the specific EGFR variant.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature.

-

The reaction is stopped, and the detection reagent is added. For the ADP-Glo™ assay, this involves first depleting the remaining ATP, then converting the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

The signal (luminescence or fluorescence) is read using a plate reader.

-

The data are normalized to controls (0% and 100% inhibition), and the IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

C. X-ray Crystallography

Determining the co-crystal structure of this compound in complex with the EGFR kinase domain involves the following steps.

-

Complex Formation : The purified EGFR kinase domain is incubated with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization Screening : The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house screens (e.g., sitting-drop or hanging-drop vapor diffusion methods). This involves testing hundreds of different conditions (precipitants, buffers, salts, and additives).

-

Crystal Optimization : Initial crystal hits are optimized by refining the conditions (e.g., protein concentration, precipitant concentration, pH) to obtain larger, single, well-diffracting crystals.

-

Data Collection : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement : The diffraction data are processed, and the structure is solved using molecular replacement with a known kinase domain structure as a search model. The model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map.

The following diagram outlines the general workflow for the structural analysis of a kinase-inhibitor complex.

Caption: Workflow for kinase-inhibitor analysis.

EGFR Signaling Pathway and Inhibition

This compound acts by competitively inhibiting the binding of ATP to the EGFR kinase domain, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Caption: EGFR signaling and this compound inhibition point.

Conclusion

The structural and biochemical analysis of this compound reveals a sophisticated mechanism for overcoming acquired resistance to EGFR inhibitors. Its macrocyclic structure, combined with key hydrogen bonding and hydrophobic interactions, provides high potency and selectivity for T790M and C797S mutant EGFR.[4][6] These molecular insights are invaluable for the ongoing development of next-generation TKIs and provide a clear rationale for the clinical investigation of this compound in NSCLC patients with defined resistance mutations.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 3. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and dynamics of the epidermal growth factor receptor C-terminal phosphorylation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com.cn [promega.com.cn]

- 9. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

BI-4020 In Vitro Assay: Application Notes and Protocols for Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of BI-4020, a fourth-generation, orally active, and non-covalent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has demonstrated significant potency against EGFR variants harboring resistance mutations, including the challenging del19/T790M/C797S triple mutant.[1] This document outlines the necessary cell lines, materials, and step-by-step procedures for cell viability and target engagement assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR mutant and wild-type cell lines, providing a clear comparison of its potency and selectivity.

| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) |

| Ba/F3 | del19/T790M/C797S | 0.2 |

| Ba/F3 | del19/T790M | 1 |

| Ba/F3 | del19 | 1 |

| Ba/F3 | Wild-Type (wt) | 190 |

| PC-9 | del19/T790M/C797S | 1.3 |

| A431 | Wild-Type (wt) | 200 |

Data compiled from publicly available sources.[1][2]

Signaling Pathway and Mechanism of Action

This compound is an ATP-competitive inhibitor that reversibly binds to the kinase domain of EGFR. Its macrocyclic structure contributes to its high potency and selectivity for mutant forms of EGFR.[3][4] By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival. The diagram below illustrates the targeted inhibition of the EGFR signaling pathway by this compound.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

Cell Line Culture

A. Ba/F3 Murine Pro-B Cells (and engineered variants)

Ba/F3 is a murine interleukin-3 (IL-3) dependent pro-B cell line. It is a valuable model for studying tyrosine kinase inhibitors as it can be engineered to express various forms of EGFR, making cell survival dependent on the activity of the expressed kinase in the absence of IL-3.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 10 ng/mL murine IL-3 (for parental and non-EGFR dependent lines). For EGFR-dependent engineered lines, IL-3 is omitted from the medium.

-

Growth Properties: Suspension.

-

Subculturing: Maintain cell density between 5 x 10^4 and 5 x 10^5 viable cells/mL.[5] Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.[5]

B. PC-9 Human Lung Adenocarcinoma Cells (and engineered variants)

The PC-9 cell line is derived from a human lung adenocarcinoma and endogenously expresses an EGFR exon 19 deletion. This cell line can be further engineered to express additional resistance mutations.

-

Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.[2][6]

-

Subculturing: For adherent cells, wash with PBS and detach using a suitable dissociation reagent like Trypsin-EDTA or Accutase.[2][7][8] Collect suspension cells from the medium. Centrifuge the combined cell suspension, resuspend in fresh medium, and seed new flasks at a density of 2-4 x 10^4 cells/cm².[2][8]

Cell Viability Assay (IC50 Determination)

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Caption: Experimental workflow for the CellTiter-Glo® viability assay.

Materials:

-

Cultured cells (Ba/F3 or PC-9 variants)

-

Opaque-walled 96-well plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-